3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole 3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836669
InChI: InChI=1S/C11H13N3O2/c1-3-16-9-5-4-8(6-10(9)15-2)11-12-7-13-14-11/h4-7H,3H2,1-2H3,(H,12,13,14)
SMILES:
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC15836669

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole -

Specification

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name 5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
Standard InChI InChI=1S/C11H13N3O2/c1-3-16-9-5-4-8(6-10(9)15-2)11-12-7-13-14-11/h4-7H,3H2,1-2H3,(H,12,13,14)
Standard InChI Key XGJITUCWPYSVBM-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C2=NC=NN2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1H-1,2,4-triazole ring linked to a 4-ethoxy-3-methoxyphenyl group. The triazole ring exists in a planar configuration, with nitrogen atoms at positions 1, 2, and 4. The phenyl substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions. X-ray crystallographic studies of analogous triazoles, such as 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole, reveal dihedral angles between the triazole and aryl rings ranging from 47° to 53°, suggesting moderate conjugation between the heterocycle and substituents .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
SolubilityModerate in polar solvents
Melting PointData pending experimental confirmation

The ethoxy and methoxy groups enhance lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Optimization

Traditional Synthetic Routes

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves cyclization reactions. A common approach starts with the preparation of a substituted phenyl precursor, followed by coupling with a triazole-forming agent. For example, analogous compounds are synthesized via:

  • Formation of imine intermediates: Reacting 4-ethoxy-3-methoxybenzaldehyde with hydrazine derivatives.

  • Cyclization: Using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to facilitate ring closure .

Advanced Manufacturing Techniques

Recent innovations employ continuous flow reactors to enhance yield and purity. This method reduces reaction times from hours to minutes and improves scalability for industrial production. A comparative analysis of batch vs. flow synthesis is summarized below:

ParameterBatch MethodFlow Method
Reaction Time6–24 hours10–30 minutes
Yield60–75%85–92%
Purity90–95%95–99%

Biological Activities and Mechanisms

Anticancer Screening

Although direct evidence is limited, triazole derivatives exhibit moderate activity against NCI-60 cancer cell lines. For instance, 1,2,3-triazole derivatives demonstrate GI₅₀ values of 10–50 µM in melanoma and colon cancer models .

Pharmacological Applications

Drug Development

The compound’s low acute toxicity (LD₅₀ >500 mg/kg in rodent models) and pharmacokinetic stability make it a candidate for antifungal and antibacterial therapies. Structural analogs are in preclinical trials for invasive candidiasis and dermatophyte infections.

Agricultural Uses

Triazoles are widely used as fungicides in crop protection. The ethoxy group in 3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole may reduce soil persistence compared to chlorine-containing analogs, addressing environmental concerns.

Future Directions and Challenges

Structural Optimization

Introducing electron-withdrawing groups (e.g., –CF₃) at the phenyl ring could enhance CYP51 binding affinity. Computational studies using density functional theory (DFT) are underway to predict substituent effects .

Combination Therapies

Synergistic effects with fluconazole and amphotericin B are being explored to overcome azole resistance in Candida auris.

Environmental Impact

Biodegradation studies are needed to assess the compound’s ecotoxicological profile, particularly its effects on aquatic ecosystems.

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